Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C16H13N5O3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 1-[4-(cyanomethyl)phenyl]-1H-pyrazole-3-carboxylate include:
Cyanoacetamide derivatives: These compounds are used as precursors for the synthesis of various heterocyclic compounds.
Cyanoacetohydrazides: These compounds are used in the synthesis of heterocyclic compounds and have similar chemical reactivity.
Uniqueness
This compound is unique due to its specific structure and the presence of both cyano and ester functional groups
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 1-[4-(cyanomethyl)phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)13-8-10-17(16-13)12-5-3-11(4-6-12)7-9-15/h3-6,8,10H,2,7H2,1H3 |
InChI Key |
WSYOZRHIJXDTEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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